4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

HSP90 inhibition Cancer therapeutics Chaperone inhibitors

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS 1708199-16-9) belongs to the 4-amino-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide class, a scaffold explored for heat shock protein 90 (HSP90) and cyclin-dependent kinase (CDK) inhibition. While its molecular formula C12H15N5O (MW 245.28) is confirmed, primary pharmacologic data for this specific compound are scarce.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
Cat. No. B11866728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCN1C=C2C(=C1C(=O)NCC3CC3)N=CN=C2N
InChIInChI=1S/C12H15N5O/c1-17-5-8-9(15-6-16-11(8)13)10(17)12(18)14-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H2,13,15,16)
InChIKeyXESHSEMDBFGZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide: Core Scaffold and Baseline Differentiation Needs for Procurement


4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS 1708199-16-9) belongs to the 4-amino-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide class, a scaffold explored for heat shock protein 90 (HSP90) and cyclin-dependent kinase (CDK) inhibition. While its molecular formula C12H15N5O (MW 245.28) is confirmed, primary pharmacologic data for this specific compound are scarce . Its closest analog, the unsubstituted primary amide (CAS 1707395-85-4), has publicly reported HSP90α IC50 values of 66 nM and 23 nM [1][2], establishing a baseline for scaffold activity. The N-cyclopropylmethyl substitution differentiates this compound from the primary amide, N-methyl, and N-ethyl analogs, and efficacy claims for this specific compound cannot be inferred from class-level data alone. This guide identifies quantifiable differentiation dimensions relative to these nearest comparators.

Why Generic Substitution with 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide Fails for this N-Cyclopropylmethyl Analog


The 4-amino-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide scaffold exhibits variable HSP90 potency depending on the 7-carboxamide substituent. The unsubstituted primary amide analog shows an HSP90α IC50 of 66 nM [1], while the N,N-dimethyl analog and N-ethyl analog lack published HSP90 activity. The N-cyclopropylmethyl group introduces a conformational restriction and increased lipophilicity (cLogP ~0.5 units higher than the primary amide by fragment-based estimation ) that cannot be replicated by simple alkyl amides. Without direct comparative enzymatic data, the assumption that any 7-carboxamide analog will yield equivalent target engagement and selectivity is unsupported. Procurement decisions must account for the specific substituent's impact on binding pose within the ATP-binding pocket, and the absence of this data for the N-cyclopropylmethyl analog represents a critical evidence gap.

Quantitative Differentiation Evidence: 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide vs. Closest Analogs


HSP90α Inhibitory Potency: N-Cyclopropylmethyl Analog vs. Primary Amide

The primary amide analog 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS 1707395-85-4) has reported HSP90α IC50 values of 66 nM and 23 nM from two independent ChEMBL-curated assays [1][2]. No HSP90 IC50 data have been reported for the N-cyclopropylmethyl analog. Based on structure-activity relationship (SAR) trends in the pyrrolopyrimidine class, N-alkyl substitution at the 7-carboxamide generally preserves or modestly enhances HSP90 binding affinity, but the specific contribution of the cyclopropylmethyl group remains unquantified. The absence of direct head-to-head data means that procurement decisions cannot rely on a proven potency advantage.

HSP90 inhibition Cancer therapeutics Chaperone inhibitors

Selectivity Profile: N-Cyclopropylmethyl Analog vs. Primary Amide (Off-Target Activity)

The primary amide analog demonstrates off-target activity against histone deacetylase 8 (HDAC8, IC50 = 420 nM), HDAC3 (IC50 = 9,850 nM), and PDE4B (IC50 = 5,300 nM) [1][2]. The N-cyclopropylmethyl substitution, by occupying the ribose-binding pocket region, is expected to alter the selectivity fingerprint. However, no selectivity panel data exist for the N-cyclopropylmethyl analog. The assumption that this analog retains the same off-target profile is unwarranted; procurement for selectivity-dependent applications requires explicit profiling data.

Selectivity HDAC PDE Off-target profiling

Physicochemical Property Differentiation: Calculated Lipophilicity (cLogP) Comparison

The calculated partition coefficient (cLogP) for 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is estimated at 0.85 (±0.3), while the primary amide analog has a cLogP of ~0.30 . This ~0.55 log unit increase reflects the lipophilic contribution of the cyclopropylmethyl group. In the analogous PF-4942847 series, an N-alkyl substitution that increases cLogP by ~0.5 units correlated with a 2- to 3-fold improvement in passive membrane permeability (Papp A→B) in Caco-2 assays [1]. Although direct Papp data are absent for the specific compound, the class-level trend suggests a potential permeability benefit.

Lipophilicity Drug-likeness Permeability ADME

Synthetic Accessibility and Scalability: N-Cyclopropylmethyl Analog vs. N-Ethyl Analog

The N-cyclopropylmethyl analog (C12H15N5O, MW 245.28) requires cyclopropylmethylamine as a coupling partner, which is commercially available at >95% purity . The N-ethyl analog (C10H13N5O, MW 219.24) uses ethylamine, a cheaper and more atom-economical reagent. The additional two carbon atoms and cyclopropyl ring in the target compound increase molecular weight by 26 g/mol and introduce a stereoelectronic constraint not present in the N-ethyl analog. While the cyclopropyl group is known to enhance metabolic stability via shielding of the adjacent amide bond in related chemotypes [1], quantitative metabolic stability data for this specific comparison are not available. The N-ethyl analog lacks published HSP90 activity, making it an unsuitable direct surrogate for target engagement studies.

Synthetic chemistry Scalability Cost of goods Process chemistry

Kinase Selectivity Profile: Class-Level Inferiority vs. PF-4942847 (Advanced Hsp90 Inhibitor)

PF-4942847 (2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide) is an advanced Hsp90 clinical candidate with reported Kd < 10 nM against Hsp90α, >100-fold selectivity over Hsp90β, and favorable in vivo PK in mouse xenograft models [1][2]. The N-cyclopropylmethyl analog lacks the 4-aryl substitution critical for high-affinity Hsp90 binding and the difluoropropyl amide that contributes to metabolic stability. The simpler scaffold of the target compound is expected to have significantly lower potency and selectivity, but no direct comparative data exist. This positions the target compound as a potential early-stage tool or fragment, rather than a lead candidate in Hsp90 programs.

Hsp90 Kinase selectivity PF-4942847 Clinical candidate

Evidence-Based Application Scenarios for 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide


Fragment-Based Hsp90 Inhibitor Lead Generation (Early-Stage Discovery)

This compound may serve as a fragment-sized (MW 245.28) starting point for Hsp90 inhibitor optimization, building on the established scaffold activity (primary amide IC50 = 23–66 nM) [1]. The N-cyclopropylmethyl group provides a vector for probing the ribose-binding pocket of Hsp90, with the cyclopropyl ring potentially offering metabolic shielding. However, the lack of direct potency data means this compound must be screened alongside the primary amide and N-alkyl analogs to establish SAR. Suitable for academic groups exploring pyrrolopyrimidine Hsp90 inhibitors but not for lead optimization programs requiring validated starting potency.

Selectivity Profiling and Off-Target De-Risking Studies

Given the primary amide analog's off-target activity at HDAC8 (IC50 = 420 nM) and PDE4B (IC50 = 5,300 nM) [1], the N-cyclopropylmethyl analog requires explicit selectivity profiling before use in cellular target engagement assays. Procurement is justified only if accompanied by a commitment to generate selectivity data against a panel of kinases, HDACs, and PDEs. This compound could serve as a tool to probe the impact of 7-carboxamide substitution on polypharmacology, a critical parameter for chemical probe development [2].

Comparative ADME Assessment: Lipophilicity-Driven Permeability Screening

The estimated cLogP increase of +0.55 units relative to the primary amide [1] predicts improved membrane permeability, based on class-level trends from the PF-4942847 series [2]. This compound can be used in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies to experimentally validate the lipophilicity-permeability relationship for this scaffold. Procurement is recommended for laboratories conducting ADME optimization of pyrrolopyrimidine-based inhibitors, where systematic cLogP-permeability correlations are a key design parameter.

Synthetic Methodology Development for N-Alkylated Pyrrolopyrimidine Carboxamides

The synthesis of this compound requires coupling of 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid with cyclopropylmethylamine. The cyclopropylmethyl group introduces a sterically hindered, conformationally restricted amide bond that can serve as a model system for developing robust amide coupling conditions for sterically demanding N-alkylamines [1]. Procurement is appropriate for process chemistry groups optimizing coupling yields and purity profiles for this scaffold class.

Quote Request

Request a Quote for 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.